FMOC-DL-styrylalanine

Vue d'ensemble

Description

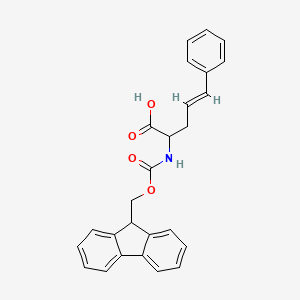

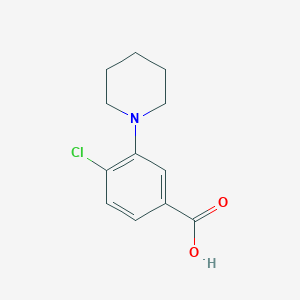

FMOC-DL-styrylalanine is a chemical compound with the linear formula C26H23NO4 . It is a derivative of the amino acid phenylalanine, with an additional styryl group attached to the alpha carbon . The compound is used in the field of peptide synthesis .

Synthesis Analysis

This compound is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS) . This method involves the deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The Fmoc group is rapidly removed by base, usually piperidine, as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Molecular Structure Analysis

The molecular structure of this compound consists of 57 bonds in total, including 34 non-H bonds, 21 multiple bonds, 8 rotatable bonds, 3 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, and 2 nine-membered rings . The molecular weight of the compound is 413.47 .

Applications De Recherche Scientifique

- FMOC-DL-styrylalanine est couramment utilisé dans la synthèse peptidique en raison de sa structure d'acide aminé protégé par Fmoc. Les chercheurs l'incorporent dans les chaînes peptidiques lors de la synthèse en phase solide pour créer des peptides personnalisés destinés aux études biologiques, au développement de médicaments et à l'ingénierie des protéines .

- Les dérivés de la phénylalanine protégés par le fluorenylméthoxycarbonyle (Fmoc), y compris le this compound, présentent d'excellentes propriétés de gélification. Ces composés peuvent s'auto-assembler en hydrogels, qui trouvent des applications dans l'ingénierie tissulaire, l'administration de médicaments et la cicatrisation des plaies .

Chimie des peptides et synthèse en phase solide

Formation d'hydrogel et biomatériaux

Ces applications mettent en évidence la polyvalence du this compound dans divers contextes scientifiques. Les chercheurs continuent d'explorer ses propriétés et son potentiel, contribuant aux progrès de la chimie, des sciences des matériaux et de la biomédecine . N'hésitez pas à nous contacter si vous avez besoin de plus amples détails ou d'applications supplémentaires ! 😊

Safety and Hazards

When handling FMOC-DL-styrylalanine, it’s recommended to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The future directions of FMOC-DL-styrylalanine research involve the development of DNA-encoded chemical libraries (DECLs) of peptides . The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology .

Mécanisme D'action

Target of Action

FMOC-DL-styrylalanine is a compound that primarily targets amines . The fluorenylmethoxycarbonyl (Fmoc) group in this compound is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a significant role in the chemical synthesis of peptides . Its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The Fmoc group allows very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Result of Action

The result of this compound’s action is the protection of amines during peptide synthesis . This protection is crucial for the successful synthesis of peptides . The Fmoc group also contributes to the formation of a supramolecular nanofiber network, which is utilized as scaffold materials for cell .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the Fmoc group is base-labile, meaning its action can be influenced by the pH of the environment . Additionally, the Fmoc group has been found to have antimicrobial properties specific to Gram-positive bacteria . Its weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane .

Analyse Biochimique

Biochemical Properties

FMOC-DL-styrylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with proteases during peptide synthesis, where the FMOC group protects the amino group of the amino acid, preventing unwanted reactions. The FMOC group can be removed under basic conditions, allowing the amino acid to participate in peptide bond formation .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the formation of bacterial biofilms by interacting with the extracellular matrix components, such as proteins, carbohydrates, and extracellular DNA. This interaction disrupts the stability of the biofilm and reduces bacterial cell population .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The FMOC group provides steric hindrance, protecting the amino group of the amino acid from unwanted reactions during peptide synthesis. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, altering their activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors in its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions. Long-term studies have shown that this compound can have sustained effects on cellular processes, such as inhibiting biofilm formation and reducing bacterial populations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit bacterial growth by disrupting biofilm formation. At higher doses, it can cause oxidative and osmotic stress, leading to altered membrane permeability and integrity. These effects can result in toxic or adverse effects at high doses, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as alanine dehydrogenase, which plays a role in the biosynthesis of alanine. The presence of the FMOC group can influence the metabolic flux and levels of metabolites. For example, this compound can affect the production of L-alanine by interacting with alanine dehydrogenase and other related enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via amino acid transporters, allowing it to accumulate in specific cellular compartments. The FMOC group can also influence the localization and accumulation of this compound within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The presence of targeting signals or post-translational modifications can direct this compound to specific compartments or organelles within the cell. For instance, this compound can localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing their activity .

Propriétés

IUPAC Name |

(E)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMHHKMOLFNMMV-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

215190-24-2 | |

| Record name | Fmoc-L-Styrylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1353668.png)

![N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1353685.png)